molecular formula C34H68N2S4Zn B14655557 Zinc di(2-ethylhexyl)dithiocarbamate CAS No. 53423-98-6

Zinc di(2-ethylhexyl)dithiocarbamate

Cat. No.: B14655557
CAS No.: 53423-98-6
M. Wt: 698.6 g/mol
InChI Key: MFVIAPAPXRRSKP-UHFFFAOYSA-L
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Description

Zinc di(2-ethylhexyl)dithiocarbamate is an organosulfur compound belonging to the dithiocarbamate family. These compounds are characterized by the presence of two sulfur atoms that act as binding sites for metal coordination. This compound is widely used in various industrial applications, particularly in the vulcanization of rubber and as a fungicide in agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zinc di(2-ethylhexyl)dithiocarbamate typically involves the reaction of secondary amines with carbon disulfide and zinc salts. One common method is the one-pot reaction of amines, carbon disulfide, and zinc chloride under solvent-free conditions . This reaction is highly efficient and produces the desired dithiocarbamate in good yields.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Zinc di(2-ethylhexyl)dithiocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Alkyl halides are commonly used for S-alkylation reactions.

Major Products:

Mechanism of Action

The mechanism of action of zinc di(2-ethylhexyl)dithiocarbamate involves its strong metal-binding capacity. It acts as an enzyme inhibitor by binding to metal ions such as zinc and manganese, which are essential for the catalytic activity of various enzymes. This binding inhibits the catalytic and regulatory thiol groups of cytoplasm constituents, thereby affecting cellular processes .

Comparison with Similar Compounds

Comparison: Zinc di(2-ethylhexyl)dithiocarbamate is unique due to its specific alkyl group (2-ethylhexyl), which imparts distinct properties compared to other zinc dithiocarbamates. This uniqueness can influence its solubility, stability, and reactivity, making it suitable for specific applications in industry and research .

Properties

CAS No.

53423-98-6

Molecular Formula

C34H68N2S4Zn

Molecular Weight

698.6 g/mol

IUPAC Name

zinc;N,N-bis(2-ethylhexyl)carbamodithioate

InChI

InChI=1S/2C17H35NS2.Zn/c2*1-5-9-11-15(7-3)13-18(17(19)20)14-16(8-4)12-10-6-2;/h2*15-16H,5-14H2,1-4H3,(H,19,20);/q;;+2/p-2

InChI Key

MFVIAPAPXRRSKP-UHFFFAOYSA-L

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].[Zn+2]

Origin of Product

United States

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